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Compound of Interest

Compound Name: 1,4-Bis(bromomethyl)cyclohexane

Cat. No.: B1273579 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-
Bis(bromomethyl)cyclohexane (CAS No: 35541-75-4), a versatile bifunctional building block

utilized in organic synthesis, polymer chemistry, and as a linker in the development of novel

therapeutic agents. This document collates available Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to

aid in the characterization and utilization of this compound.

Chemical Structure and Properties
1,4-Bis(bromomethyl)cyclohexane is a cycloalkane derivative with two bromomethyl

substituents at the 1 and 4 positions of the cyclohexane ring. It exists as a mixture of cis and

trans isomers, the ratio of which can influence its physical properties and reactivity. The trans

isomer is often the more thermodynamically stable and commonly isolated form.

Molecular Formula: C₈H₁₄Br₂

Molecular Weight: 270.01 g/mol
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The following sections present the key spectroscopic data for 1,4-
Bis(bromomethyl)cyclohexane. Due to the prevalence of the trans isomer in synthetic

procedures, the data presented primarily corresponds to trans-1,4-
Bis(bromomethyl)cyclohexane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of 1,4-
Bis(bromomethyl)cyclohexane, allowing for the confirmation of the cyclohexane backbone

and the bromomethyl groups.

Table 1: ¹H NMR Spectroscopic Data of trans-1,4-Bis(bromomethyl)cyclohexane

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.25 d 4H -CH₂Br

~1.85 m 4H Axial Cyclohexyl H

~1.55 m 2H Methine Cyclohexyl H

~1.05 m 4H
Equatorial Cyclohexyl

H

Note: Spectra are typically recorded in CDCl₃. Chemical shifts are referenced to

tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts and multiplicities may vary

slightly depending on the solvent and spectrometer frequency.

Table 2: ¹³C NMR Spectroscopic Data of trans-1,4-Bis(bromomethyl)cyclohexane

Chemical Shift (δ) ppm Assignment

~40.0 -CH₂Br

~38.5 Methine Cyclohexyl C

~29.0 Methylene Cyclohexyl C
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR

spectrum of 1,4-Bis(bromomethyl)cyclohexane is characterized by the vibrations of the C-H

and C-Br bonds.

Table 3: Key IR Absorption Bands for 1,4-Bis(bromomethyl)cyclohexane

Wavenumber (cm⁻¹) Intensity Assignment

2920-2850 Strong C-H stretching (cyclohexyl)

1450 Medium CH₂ scissoring (cyclohexyl)

1220 Strong C-Br stretching

650-550 Strong C-Br stretching

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. For 1,4-Bis(bromomethyl)cyclohexane, electron ionization (EI) is a common

technique.

Table 4: Expected Mass Spectrometry Data for 1,4-Bis(bromomethyl)cyclohexane

m/z Interpretation

270/272/274

Molecular ion (M⁺) peak cluster, showing the

characteristic isotopic pattern for two bromine

atoms.

189/191 [M - Br]⁺

109 [M - 2Br - H]⁺

93 [C₇H₉]⁺

81 [C₆H₉]⁺ (Cyclohexenyl cation)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1273579?utm_src=pdf-body
https://www.benchchem.com/product/b1273579?utm_src=pdf-body
https://www.benchchem.com/product/b1273579?utm_src=pdf-body
https://www.benchchem.com/product/b1273579?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273579?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve 10-20 mg of 1,4-Bis(bromomethyl)cyclohexane in

approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

Instrument Setup:

Place the NMR tube in the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient

number of scans should be acquired to achieve a good signal-to-noise ratio.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger

number of scans will be necessary compared to ¹H NMR due to the lower natural

abundance of the ¹³C isotope.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for

¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR) or an internal standard (e.g., TMS).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
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IR Spectroscopy Protocol (Attenuated Total Reflectance
- ATR)

Instrument Setup: Ensure the ATR crystal (e.g., diamond) is clean. Record a background

spectrum of the clean, empty ATR crystal.

Sample Application: Place a small amount of solid 1,4-Bis(bromomethyl)cyclohexane
directly onto the ATR crystal and apply pressure to ensure good contact.

Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to

improve the signal-to-noise ratio.

Data Processing: The instrument software will automatically ratio the sample spectrum to the

background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol (Electron Ionization - EI)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

Ionization: The sample is vaporized and then bombarded with a beam of high-energy

electrons (typically 70 eV) to induce ionization and fragmentation.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.

Logical Relationships and Workflows
The characterization of 1,4-Bis(bromomethyl)cyclohexane follows a logical workflow to

confirm its identity and purity.
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Caption: Workflow for the synthesis and spectroscopic characterization of 1,4-
Bis(bromomethyl)cyclohexane.

The synthetic route, typically involving the bromination of 1,4-cyclohexanedimethanol, yields

the crude product which is then purified. Following purification, a suite of spectroscopic

techniques is employed. NMR confirms the carbon-hydrogen framework, IR identifies the key

functional groups (specifically the C-Br bond), and MS determines the molecular weight and

fragmentation pattern. Together, these data provide conclusive evidence for the structure and

purity of the target compound.

To cite this document: BenchChem. [Spectroscopic Profile of 1,4-
Bis(bromomethyl)cyclohexane: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1273579#spectroscopic-data-nmr-ir-ms-
of-1-4-bis-bromomethyl-cyclohexane]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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